molecular formula C9H11F2N B13257966 2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine

Cat. No.: B13257966
M. Wt: 171.19 g/mol
InChI Key: QFCAJYWNBVJLPX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a fluorinated amine, which means it contains both fluorine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
  • 2-Fluoro-1-(2-fluorophenyl)ethan-1-amine
  • 2-(5-fluoro-2-methylphenyl)ethan-1-amine

Uniqueness

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The specific positioning of these fluorine atoms can affect the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-fluoro-1-(2-fluoro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H11F2N/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,9H,5,12H2,1H3

InChI Key

QFCAJYWNBVJLPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CF)N

Origin of Product

United States

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